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Abstract

7-Methyl-N,N-dimethyltryptamine (7-Methyl-DMT or 7,N,N-TMT) is a lesser-known psychedelic
compound belonging to the tryptamine class. First synthesized and studied in the late 1970s
and early 1980s, it has been characterized as a potent agonist of the 5-HT2A receptor, a key
target for many hallucinogenic substances. This document provides a comprehensive overview
of the discovery and synthesis of 7-Methyl-DMT, including detailed experimental protocols,
guantitative pharmacological data, and a visualization of its primary signaling pathway. This
information is intended to serve as a valuable resource for researchers in the fields of
pharmacology, medicinal chemistry, and drug development who are interested in the structure-
activity relationships of psychedelic compounds.

Discovery and Early Research

The discovery and initial pharmacological investigation of 7-Methyl-DMT can be attributed to
the work of Richard A. Glennon and his colleagues. In a 1980 publication in the Journal of
Medicinal Chemistry, they described the synthesis and evaluation of several 7-substituted N,N-
dimethyltryptamine analogs, including 7-Methyl-DMT.[1] This research was part of a broader
exploration into the structure-activity relationships of tryptamines at serotonin receptors.

Their studies revealed that 7-Methyl-DMT is a potent serotonin receptor agonist.[1] In
behavioral studies with rats, 7-Methyl-DMT was found to produce effects similar to the known
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hallucinogen 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), suggesting a similar
mechanism of action and potential psychedelic properties.[1]

Pharmacological Data

The primary molecular target of 7-Methyl-DMT is the serotonin 2A (5-HT2A) receptor, where it
acts as an agonist. The affinity of a compound for its receptor is a critical parameter in
pharmacology and is often expressed as a pA2 or Ki value. While a specific Ki value for 7-
Methyl-DMT at the 5-HT2A receptor is not readily available in the public domain, the original
research by Glennon et al. provided pA2 values, which are a measure of antagonist potency
but can be indicative of agonist affinity in comparative studies. For comparison, the binding
affinities (Ki) of the parent compound, N,N-dimethyltryptamine (DMT), at various serotonin
receptors are well-documented.

Compound Receptor Parameter Value Reference

Serotonin (Rat

7-Methyl-DMT Fundus) pA2 Higher than DMT  [1]
DMT 5-HT2A Ki 127-1200 nM [2]
DMT 5-HT1A Ki 183 nM [2]
DMT 5-HT2C Ki 360-2630 nM [2]

Synthesis of 7-Methyl-DMT

The first synthesis of 7-Methyl-DMT, as reported by Glennon et al. in 1980, likely followed the
well-established Speeter-Anthony tryptamine synthesis. This versatile method involves the
reaction of an indole with oxalyl chloride, followed by amidation with a secondary amine and
subsequent reduction. Modern approaches, such as continuous flow synthesis, have also been
developed for the efficient production of DMT analogs.

Reconstructed First Synthesis Protocol (Based on the
Speeter-Anthony Method)

This protocol is a reconstruction of the likely method used for the first synthesis of 7-Methyl-
DMT, based on the widely used Speeter-Anthony tryptamine synthesis.
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Step 1: Synthesis of 7-Methyl-3-indoleglyoxylyl Chloride
e Reactants: 7-Methylindole, Oxalyl Chloride, Anhydrous Diethyl Ether.

e Procedure:

[¢]

A solution of 7-methylindole in anhydrous diethyl ether is cooled in an ice bath.

[e]

A solution of oxalyl chloride in anhydrous diethyl ether is added dropwise with stirring.

o

The reaction mixture is stirred at room temperature for a specified period, during which a
precipitate of 7-methyl-3-indoleglyoxylyl chloride forms.

o

The solid product is collected by filtration, washed with cold diethyl ether, and dried under
vacuum.

Step 2: Synthesis of N,N-Dimethyl-7-methyl-3-indoleglyoxylamide
o Reactants: 7-Methyl-3-indoleglyoxylyl Chloride, Dimethylamine, Anhydrous Benzene.
e Procedure:

o The 7-methyl-3-indoleglyoxylyl chloride is suspended in anhydrous benzene and cooled in
an ice bath.

o An excess of a solution of dimethylamine in benzene is added dropwise with vigorous
stirring.

o The reaction mixture is stirred at room temperature for several hours.

o The mixture is filtered to remove dimethylamine hydrochloride, and the filtrate is
concentrated under reduced pressure to yield the crude N,N-dimethyl-7-methyl-3-
indoleglyoxylamide.

o The product can be purified by recrystallization.

Step 3: Reduction to 7-Methyl-N,N-dimethyltryptamine (7-Methyl-DMT)
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e Reactants: N,N-Dimethyl-7-methyl-3-indoleglyoxylamide, Lithium Aluminum Hydride
(LiAIH4), Anhydrous Tetrahydrofuran (THF).

e Procedure:

o A solution of N,N-dimethyl-7-methyl-3-indoleglyoxylamide in anhydrous THF is added
dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF under an
inert atmosphere (e.g., nitrogen or argon).

o The reaction mixture is refluxed for several hours.

o After cooling, the excess LiAIH4 is cautiously quenched by the sequential addition of water
and a sodium hydroxide solution.

o The resulting precipitate is filtered off, and the filtrate is dried over a suitable drying agent
(e.g., anhydrous sodium sulfate).

o The solvent is removed under reduced pressure to yield crude 7-Methyl-DMT.

o The final product can be purified by vacuum distillation or by conversion to a salt (e.qg.,
fumarate or hydrochloride) followed by recrystallization.

Modern Synthesis Approach: Continuous Flow
Synthesis

Recent advancements have led to the development of continuous flow methods for the
synthesis of DMT and its analogs.[3] This approach offers advantages in terms of safety,
scalability, and product purity. A plausible continuous flow synthesis of 7-Methyl-DMT would
involve a Fischer indole synthesis.

Experimental Workflow for Continuous Flow Synthesis

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11533055/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13768765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Reactant Pumping
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Caption: Continuous flow synthesis workflow for 7-Methyl-DMT.
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Signaling Pathway

7-Methyl-DMT exerts its effects primarily through the activation of the 5-HT2A receptor, a G-
protein coupled receptor (GPCR). The binding of 7-Methyl-DMT to the 5-HT2A receptor initiates
a downstream signaling cascade that is believed to be responsible for its psychoactive
properties.

5-HT2A Receptor Signaling Pathway

Click to download full resolution via product page

Caption: 5-HT2A receptor signaling cascade activated by 7-Methyl-DMT.

Conclusion

7-Methyl-DMT is a fascinating tryptamine derivative with a history rooted in the systematic
exploration of psychedelic structure-activity relationships. While not as widely known as its
parent compound, DMT, its potent agonism at the 5-HT2A receptor makes it a compound of
significant interest for psychedelic research. The synthetic routes outlined in this guide, from
the classic Speeter-Anthony method to modern continuous flow techniques, provide a
foundation for its preparation for further pharmacological and neuroscientific investigation. A
deeper understanding of the subtle differences in the pharmacology and effects of 7-Methyl-
DMT compared to other tryptamines could provide valuable insights into the complex
mechanisms underlying psychedelic experiences and may inform the development of novel
therapeutics for a range of neuropsychiatric conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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